Specioside

Overview

Description

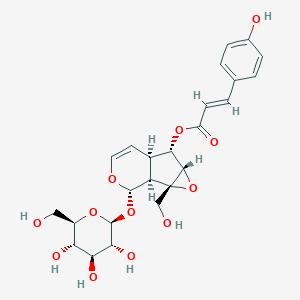

Specioside is an iridoid glycoside first isolated from Tabebuia rosea (Bignoniaceae) and Catalpa speciosa (Bignoniaceae) . Structurally, it is characterized as 6-O-E-p-coumaroylcatalpol, with a molecular formula of C₂₄H₂₈O₁₂ and a molecular weight of 508.47 g/mol . Its isolation involves techniques such as column chromatography (using Diaion® HP-10 resin) and semi-preparative HPLC, yielding amorphous dark-brown solids with a melting point of 142–112°C . Key spectral features include FTIR absorption bands for carbonyl (νC=O 1698 cm⁻¹), hydroxyl (νO-H 3383 cm⁻¹), and aromatic rings (νC=C 1605 cm⁻¹), confirmed by ¹H and ¹³C NMR .

This compound exhibits diverse bioactivities, including antioxidant effects via activation of the Keap1-Nrf2 pathway in HepG2 cells, inducing expression of HMOX-1 and NQO1 genes , and antiamoebic activity comparable to metronidazole against Entamoeba histolytica .

Preparation Methods

Synthetic Routes and Reaction Conditions: Specioside can be synthesized through biotransformation processes using various fungi. The biotransformation of this compound by fungi such as Aspergillus niger, Aspergillus flavus, Aspergillus japonicus, Aspergillus terreus, Aspergillus niveus, Penicillium crustosum, and Thermoascus aurantiacus has been shown to yield nineteen different analogs . These reactions involve ester hydrolysis, hydroxylation, methylation, and hydrogenation .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, particularly from the stem bark of Tabebuia aurea . The extraction process includes solvent extraction followed by purification steps to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: Specioside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the glycosidic bonds in this compound.

Substitution: Substitution reactions can occur at the hydroxyl groups of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.

Major Products: The major products formed from these reactions include non-glycosylated this compound, coumaric acid, and various hydroxylated, methylated, and hydrogenated derivatives .

Scientific Research Applications

Specioside has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology: Studied for its role in plant defense mechanisms and its interactions with other plant metabolites.

Medicine: Investigated for its anti-inflammatory, antimicrobial, antioxidant, and antitumor properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Specioside exerts its effects through multiple molecular targets and pathways. It has been shown to modulate the p38 MAPK signaling pathway, which is involved in cellular responses to stress and inflammation . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Specioside belongs to the iridoid glycoside family, sharing structural and functional similarities with compounds like catalposide, verminoside, and minecoside. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of this compound and Analogous Iridoids

Key Comparative Findings

Structural Differences: this compound and verminoside differ in acyl substituents: p-coumaroyl (this compound) vs. feruloyl (verminoside) at the C-6 position of catalpol . This variation impacts solubility and receptor binding. Catalposide lacks an acyl group, instead featuring a β-D-glucopyranosyl moiety, reducing its lipophilicity compared to this compound .

Bioactivity: Antioxidant Activity: this compound uniquely activates the Nrf2 pathway at 2 μM, stabilizing nuclear Nrf2 for 12 hours . Catalposide and verminoside lack reported Nrf2-mediated effects. Antiamoebic Activity: Verminoside outperforms this compound (2× vs. 1× metronidazole activity) due to its feruloyl group enhancing membrane permeability .

Seasonal and Spatial Variation: this compound concentrations in Tabebuia aurea bark range from 0.8% to 9.0% dry weight, peaking in summer due to flood stress .

Synthetic and Isolation Challenges :

Biological Activity

Specioside, an iridoid glycoside primarily derived from the bark of Tabebuia aurea, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects based on recent research findings.

Overview of this compound

- Chemical Structure : this compound is classified as an iridoid glycoside, a type of compound known for various biological activities. Its structure includes a glucose moiety linked to an iridoid backbone.

- Source : Primarily isolated from the Tabebuia species, particularly T. aurea and T. rosea, this compound has been traditionally used in folk medicine for its therapeutic properties.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound inhibited leukocyte recruitment in mice models treated with carrageenan, showcasing an 80% reduction in leukocyte infiltration compared to a control group . This effect is comparable to indomethacin, a well-known anti-inflammatory drug.

| Study | Dosage | Effect |

|---|---|---|

| Cao et al. (2020) | 50 mg/kg | 80% inhibition of leukocyte recruitment |

2. Antioxidant Activity

This compound has been shown to activate the Keap1-Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. In HepG2 cells, treatment with this compound resulted in increased expression of antioxidant genes such as HMOX-1 and NQO1, indicating its potential as a protective agent against oxidative damage .

| Assay | Concentration | Effect |

|---|---|---|

| ORAC | 2 µM | Increased antioxidant activity |

| DPPH | 2 µM | Significant free radical scavenging |

3. Antimicrobial Activity

While iridoids are generally known for their antimicrobial properties, this compound did not demonstrate significant antibacterial effects against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. It also failed to inhibit biofilm formation or eradicate established biofilms .

4. Cytotoxic Activity

Studies evaluating the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and HepG2) indicated no significant cytotoxicity at tested concentrations . This suggests that while this compound possesses several beneficial activities, it may not be effective as an anticancer agent.

Case Study 1: Anti-inflammatory Effects

In a controlled experiment involving carrageenan-induced inflammation in mice, this compound was administered at varying doses. Results showed a dose-dependent inhibition of inflammation markers, reinforcing its potential therapeutic application in inflammatory diseases.

Case Study 2: Oxidative Stress Protection

In vitro studies on HepG2 cells exposed to hydrogen peroxide revealed that treatment with this compound significantly reduced oxidative stress markers and enhanced cell viability. This supports its use as a natural antioxidant in clinical settings.

Q & A

Basic Research Questions

Q. How to design a robust structure-activity relationship (SAR) study for Specioside derivatives?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., glycosylation sites, acyl groups). Test bioactivity in parallel assays (e.g., antioxidant, anti-inflammatory). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., COX-2). Publish synthetic routes and spectral data for reproducibility .

Q. Guidance for Data Contradiction and Reproducibility

- Comparative Analysis : When conflicting data arise, re-analyze raw datasets with independent software (e.g., R vs. Python) and consult open-access repositories (e.g., PubChem) for cross-validation .

- Replication Studies : Collaborate with external labs to verify findings using identical protocols. Document batch numbers of reagents and cell lines to rule out supplier variability .

Properties

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O12/c25-9-14-17(29)18(30)19(31)23(33-14)35-22-16-13(7-8-32-22)20(21-24(16,10-26)36-21)34-15(28)6-3-11-1-4-12(27)5-2-11/h1-8,13-14,16-23,25-27,29-31H,9-10H2/b6-3+/t13-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNVKBJSSSJNCI-UIBFFPKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318410 | |

| Record name | Specioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72514-90-0 | |

| Record name | Specioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72514-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Specioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072514900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Specioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.